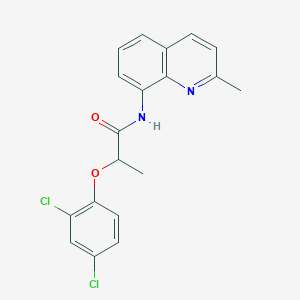![molecular formula C23H20N2O3 B15018583 N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B15018583.png)
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives.
Vorbereitungsmethoden
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the reaction of 2-amino-1,3-benzoxazole with 2-methyl-3-nitrobenzoic acid, followed by reduction and subsequent coupling with 4-ethoxybenzoyl chloride. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoxazole and benzamide moieties. .
Wissenschaftliche Forschungsanwendungen
Medicine: It has shown promising anticancer activity in vitro, particularly against human colorectal carcinoma cell lines. Additionally, it has potential anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with various molecular targets and pathways. It is known to generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells . The compound also disrupts mitochondrial membrane potential, further contributing to its antiproliferative effects . Additionally, it may inhibit specific enzymes and receptors involved in microbial growth and inflammation .
Vergleich Mit ähnlichen Verbindungen
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can be compared with other benzoxazole derivatives, such as:
N-[3-(benzimidazol-2-ylamino)phenyl]amine: This compound also exhibits anticancer activity but has a different mechanism of action and target specificity.
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity, this compound targets the enzyme inhA in Mycobacterium tuberculosis.
3-benzoxazol-2-yl-coumarins: These compounds are used for their fluorescent properties and have applications in material science.
This compound stands out due to its unique combination of antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various scientific research applications.
Eigenschaften
Molekularformel |
C23H20N2O3 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O3/c1-3-27-17-13-11-16(12-14-17)22(26)24-19-9-6-7-18(15(19)2)23-25-20-8-4-5-10-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
QHKITALJMZGNOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide](/img/structure/B15018503.png)

![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}-3-nitrobenzamide](/img/structure/B15018510.png)

![3,4-Dimethoxy-N-({N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15018526.png)

![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15018540.png)
![ethyl 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15018556.png)
![N-[2-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B15018564.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B15018568.png)
![4-chloro-3,5-dimethyl-2-nitro-6-[(E)-{[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15018570.png)
![2-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B15018571.png)
![N-(2,4-Difluorophenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15018582.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B15018584.png)
